1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole
Description
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-[(4-methylphenyl)methylsulfanyl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NS/c1-18-9-12-21(13-10-18)17-27-25-16-26(24-7-5-4-6-23(24)25)15-22-14-19(2)8-11-20(22)3/h4-14,16H,15,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQCOMDNYBABTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylbenzyl chloride with 3-((4-methylbenzyl)thio)-1H-indole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(2,5-Dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the thioether linkage to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, especially under basic conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,5-Dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy.
Industry: It may be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,5-Dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole can be compared with other similar compounds, such as:
1-Benzyl-3-(benzylthio)-1H-indole: Lacks the methyl groups on the benzyl rings, which may affect its reactivity and biological activity.
1-(2,5-Dimethylbenzyl)-3-(benzylthio)-1H-indole: Similar structure but without the methyl group on the second benzyl ring, potentially leading to different chemical and biological properties.
Biological Activity
1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole is an organic compound belonging to the indole family, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Indole Core : The indole core is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Introduction of the 2,5-Dimethylbenzyl Group : This group is introduced via Friedel-Crafts alkylation, where the indole core reacts with 2,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst.
- Attachment of the 4-Methylbenzylthio Group : A nucleophilic substitution reaction occurs between the indole derivative and 4-methylbenzylthiol in the presence of a base.
The biological activity of this compound may be attributed to its interaction with various molecular targets within biological systems. The indole core is known for its ability to facilitate interactions with aromatic residues in proteins, while the thioether group may enhance binding affinity to specific targets, potentially modulating biochemical pathways.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- Study on Benzothiazole Derivatives : Research demonstrated that certain derivatives significantly inhibited cancer cell proliferation, with IC50 values ranging from 0.37 µM to 0.95 µM against various cancer cell lines, outperforming standard treatments like sorafenib .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro assays showed promising results against several bacterial strains, suggesting potential applications in treating infections.
Tyrosinase Inhibition
Research into related indole compounds has shown strong inhibitory effects on mushroom tyrosinase activity. For instance, analogs demonstrated IC50 values significantly lower than that of kojic acid (a known inhibitor), indicating potential applications in skin whitening and pigmentation disorders .
Case Studies
Q & A
Basic: What are the optimal synthetic routes for 1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole?
Answer:
The synthesis involves multi-step strategies focusing on regioselective functionalization of the indole core. A common approach includes:
N-Alkylation : Reacting 1H-indole with 2,5-dimethylbenzyl bromide under basic conditions (e.g., NaH in DMF) to introduce the 2,5-dimethylbenzyl group at the 1-position .
Thioether Formation : Treating the intermediate with 4-methylbenzyl thiol in the presence of a coupling agent (e.g., DCC) or iodine catalysis to install the (4-methylbenzyl)thio group at the 3-position .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (DMF/acetic acid) is used to isolate the final product. Yields typically range from 38–70%, depending on reaction optimization .
Advanced: How can regioselectivity challenges during substitution at the indole 3-position be addressed?
Answer:
Regioselectivity is influenced by steric and electronic factors. Key strategies include:
- Catalytic Iodine : Iodine-mediated thiolation ensures selective sulfur insertion at the electron-rich 3-position, avoiding competing reactions at the 2-position .
- Protecting Groups : Temporarily blocking reactive sites (e.g., using Boc groups) during alkylation steps minimizes undesired byproducts .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the 3-position, improving reaction specificity .
Basic: What spectroscopic methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–7.4 ppm (indole aromatic protons), δ 4.8–5.2 ppm (benzyl CH₂ groups), and δ 2.3–2.6 ppm (methyl substituents) confirm structural motifs .
- ¹³C NMR : Signals for sulfur-linked carbons (δ 35–40 ppm) and quaternary carbons (δ 125–140 ppm) validate connectivity .
- Mass Spectrometry : HR-ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ at m/z 386.1482 for C₂₅H₂₄NS⁺) .
Advanced: How can computational modeling enhance structural analysis of this compound?
Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to rationalize reactivity patterns, such as sulfur’s nucleophilicity .
- Molecular Docking : Simulate interactions with biological targets (e.g., tubulin) using crystal structure data (e.g., PDB ID 1SA0) to identify binding modes .
- In Silico NMR : Compare computed chemical shifts (via Gaussian 09) with experimental data to resolve ambiguities in stereochemistry .
Basic: What in vitro assays are used to evaluate its biological activity?
Answer:
- Anticancer Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–50 µM, with IC₅₀ values calculated from dose-response curves .
- Antimicrobial Testing : Disk diffusion assays (e.g., against S. aureus or E. coli) to measure zone-of-inhibition diameters .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes and substrate analogs .
Advanced: How can contradictory data on its cytotoxicity be resolved?
Answer:
Conflicting results may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Purity Verification : HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity before testing .
- Standardized Protocols : Replicate assays across multiple labs using identical cell lines (e.g., NCI-60 panel) and incubation times .
- Metabolic Stability Testing : LC-MS analysis of cell lysates to rule out false positives from compound degradation .
Basic: What are the stability profiles of this compound under storage conditions?
Answer:
- Thermal Stability : Decomposition occurs above 150°C (DSC/TGA data). Store at –20°C in amber vials to prevent photodegradation .
- Solubility : Poor aqueous solubility (logP ≈ 4.2); dissolve in DMSO (≤10 mg/mL) for biological assays .
- Hydrolysis Sensitivity : The thioether bond is stable at pH 4–8 but degrades under strong acidic/basic conditions (pH <2 or >10) .
Advanced: What analytical techniques identify degradation products?
Answer:
- LC-MS/MS : Monitor m/z shifts (e.g., +16 for sulfoxide formation) to track oxidative degradation .
- XRD : Compare degraded samples with the parent crystal structure (e.g., C14H10BrNS, CCDC 2055892) to detect structural changes .
- NMR Spin Trapping : Use TEMPO radicals to identify reactive intermediates during photodegradation .
Basic: How is the compound’s lipophilicity optimized for drug delivery?
Answer:
- Derivatization : Introduce polar groups (e.g., hydroxyl via oxidation) to reduce logP while retaining activity .
- Prodrug Design : Mask the thioether as a disulfide (e.g., using glutathione-responsive linkers) for targeted release .
- Nanoparticle Encapsulation : Formulate with PLGA polymers (75:25 lactide:glycolide) to enhance bioavailability .
Advanced: What mechanistic insights explain its tubulin polymerization inhibition?
Answer:
- Colchicine Binding Site Competition : Docking studies suggest the 3-((4-methylbenzyl)thio) group occupies the β-tubulin pocket, disrupting microtubule assembly .
- Fluorescence Quenching : Stern-Volmer plots show static quenching of tubulin’s tryptophan residues (Ksv = 1.2 × 10⁴ M⁻¹) .
- Mutagenesis Validation : Mutation of β-tubulin residue Thr179Ala reduces binding affinity by 80%, confirming critical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
